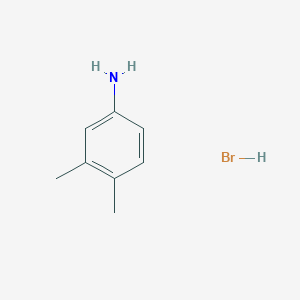
3,4-Dimethylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylaniline hydrobromide is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylaniline hydrobromide can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves heating aniline with methanol, resulting in the formation of 3,4-dimethylaniline, which is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylaniline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3,4-Dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar chemical properties.
3,5-Dimethylaniline: Another isomer with methyl groups at different positions.
4-Methylaniline: A mono-methylated derivative of aniline.
Uniqueness
3,4-Dimethylaniline hydrobromide is unique due to its specific substitution pattern, which affects its reactivity and interaction with other molecules. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H12BrN |
|---|---|
Molecular Weight |
202.09 g/mol |
IUPAC Name |
3,4-dimethylaniline;hydrobromide |
InChI |
InChI=1S/C8H11N.BrH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H |
InChI Key |
WZVIFYWBZUDFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


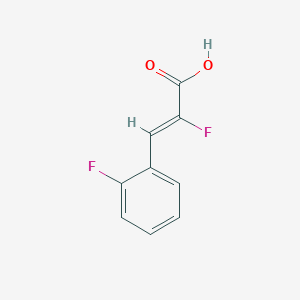
![Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine](/img/structure/B13228344.png)
![1-[(tert-Butoxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13228351.png)
![4-Fluoro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13228354.png)
![1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13228360.png)
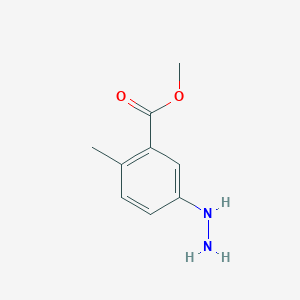
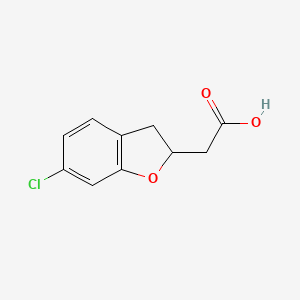
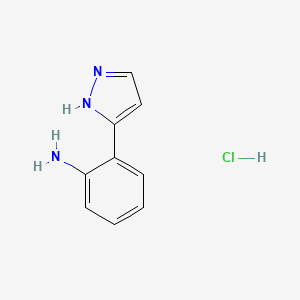
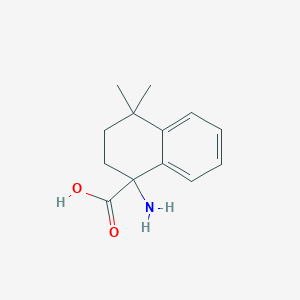
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide](/img/structure/B13228398.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide](/img/structure/B13228399.png)
![2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13228401.png)
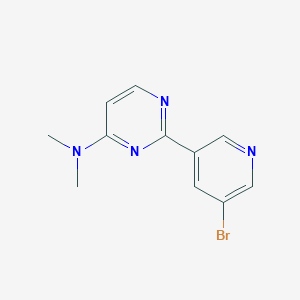
![Ethyl 2-(4-oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetate](/img/structure/B13228417.png)
